

Chemical properties and structure of Antibacterial agent 186

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Compound of Interest

Compound Name: Antibacterial agent 186

Cat. No.: B12372426

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In-Depth Technical Guide to Antibacterial Agent 186

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 186, also identified as compound 25, is a potent synthetic molecule demonstrating significant promise in combating Gram-positive bacterial infections, particularly those caused by multi-drug resistant *Staphylococcus epidermidis*. As a member of the 6-anilinouracil class of compounds, its mechanism of action is the targeted inhibition of DNA polymerase III, an essential enzyme for bacterial DNA replication. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **Antibacterial agent 186**, including detailed experimental protocols and a summary of its quantitative data.

Chemical Properties and Structure

Antibacterial agent 186 is a small molecule with the chemical formula $C_{26}H_{27}ClF_3N_3O_2$. It is characterized by a 6-anilinouracil core structure, which is crucial for its biological activity. While the exact IUPAC name and structure have not been publicly disclosed in readily available literature, its molecular formula and classification as a 6-anilinouracil derivative suggest a uracil ring substituted at the 6-position with an aniline group, which itself is further substituted. The

presence of chlorine and a trifluoromethyl group are key features that likely contribute to its potency and pharmacokinetic properties.

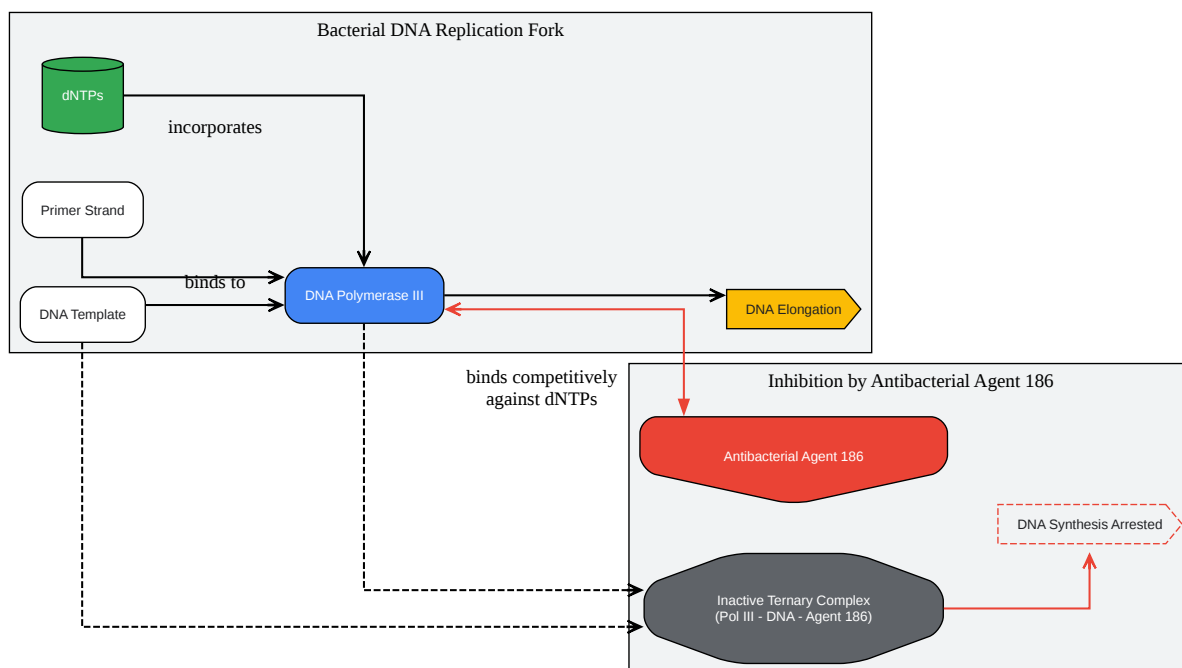
Table 1: Physicochemical Properties of **Antibacterial Agent 186**

Property	Value
Molecular Formula	C ₂₆ H ₂₇ ClF ₃ N ₃ O ₂
Molecular Weight	521.96 g/mol
Class	6-Anilinouracil

Mechanism of Action: DNA Polymerase III Inhibition

The primary antibacterial effect of agent 186 stems from its selective inhibition of DNA polymerase III (Pol III) in Gram-positive bacteria. Pol III is a critical enzyme responsible for the majority of DNA synthesis during replication. By targeting this enzyme, **Antibacterial agent 186** effectively halts bacterial proliferation.

The proposed mechanism of action for 6-anilinouracil derivatives involves the inhibitor mimicking a natural deoxynucleoside triphosphate (dNTP). The inhibitor binds to the Pol III enzyme at the dNTP binding site, leading to the formation of a stable, inactive ternary complex with the DNA template-primer. This action prevents the incorporation of subsequent nucleotides, thereby arresting DNA synthesis and leading to bacterial cell death.



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Caption: Mechanism of DNA Polymerase III Inhibition by **Antibacterial Agent 186**.

In Vitro Antibacterial Activity

Antibacterial agent 186 has demonstrated potent activity against clinically relevant strains of *Staphylococcus epidermidis*, including multi-drug resistant isolates. Its efficacy is quantified by

the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium.

Table 2: In Vitro Activity of **Antibacterial Agent 186** against *Staphylococcus epidermidis*

Strain Type	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Multi-drug Resistant	1.6	3.125

MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.

Anti-Biofilm Activity

A significant feature of **Antibacterial agent 186** is its ability to both prevent the formation of and eradicate existing biofilms of *S. epidermidis*. Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to treat with conventional antibiotics.

The anti-biofilm and biofilm eradication properties of this agent make it a particularly attractive candidate for treating infections associated with medical devices, where *S. epidermidis* is a common pathogen.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Antibacterial agent 186** against *S. epidermidis* can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

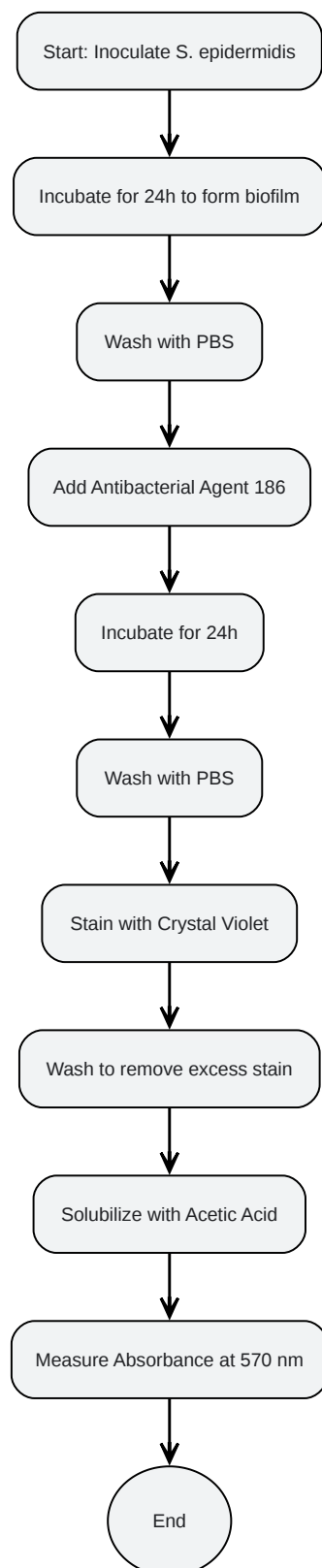
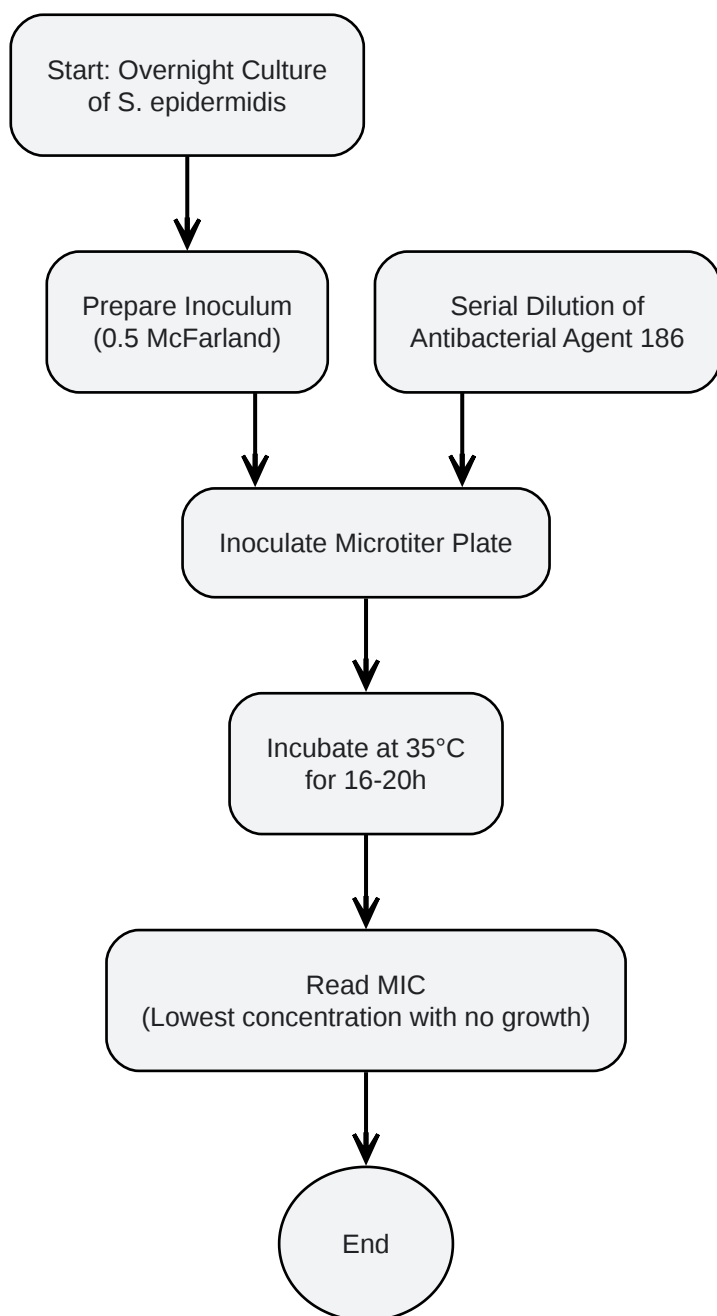
Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates

- Staphylococcus epidermidis isolate
- **Antibacterial agent 186** stock solution (in a suitable solvent like DMSO)
- Spectrophotometer

Procedure:

- **Inoculum Preparation:** Prepare a bacterial suspension from an overnight culture of *S. epidermidis* in CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Serial Dilution:** Perform a two-fold serial dilution of the **Antibacterial agent 186** stock solution in CAMHB in the wells of a 96-well plate.
- **Inoculation:** Add the prepared bacterial inoculum to each well containing the diluted agent. Include a positive control well (bacteria without the agent) and a negative control well (broth only).
- **Incubation:** Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
- **Reading Results:** The MIC is the lowest concentration of the agent at which there is no visible growth.



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